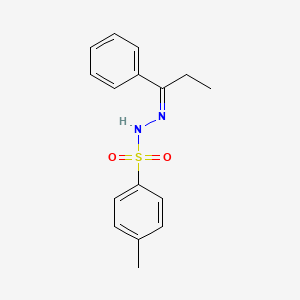
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde is an organic compound with the molecular formula C17H12O3 and a molecular weight of 264.28 g/mol . It is commonly used as a building block in chemical probe synthesis due to its trifunctional nature, containing a light-activated benzophenone, an alkyne tag, and an aldehyde synthetic handle .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde can be synthesized by reacting benzaldehyde with propargyl alcohol in the presence of a catalyst at an appropriate temperature . This reaction typically involves the formation of an ether linkage between the benzaldehyde and the propargyl alcohol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The alkyne tag can participate in click chemistry reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving the alkyne tag.
Major Products Formed
Oxidation: 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid.
Reduction: 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzyl alcohol.
Substitution: Various triazole derivatives formed via click chemistry.
Scientific Research Applications
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde is used extensively in scientific research due to its multifunctional nature . Some of its applications include:
Chemistry: Used as a building block for synthesizing complex molecules and chemical probes.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Potential use in drug discovery and development for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde involves its ability to form covalent bonds with biological targets upon activation by UV light . The benzophenone moiety absorbs UV light, generating a reactive species that can covalently modify nearby biomolecules. The alkyne tag allows for further functionalization through click chemistry, enabling the study of molecular interactions and pathways.
Comparison with Similar Compounds
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde is unique due to its trifunctional nature, combining a light-activated benzophenone, an alkyne tag, and an aldehyde handle . Similar compounds include:
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a carboxylic acid instead of an aldehyde.
3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar structure with a different substitution pattern.
4-(Aminomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains an aminomethyl group instead of an aldehyde.
These compounds share similar functionalities but differ in their specific chemical groups, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C17H12O3 |
|---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
4-(4-prop-2-ynoxybenzoyl)benzaldehyde |
InChI |
InChI=1S/C17H12O3/c1-2-11-20-16-9-7-15(8-10-16)17(19)14-5-3-13(12-18)4-6-14/h1,3-10,12H,11H2 |
InChI Key |
ZBICYSNRNBRDBB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


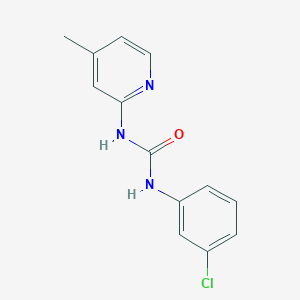
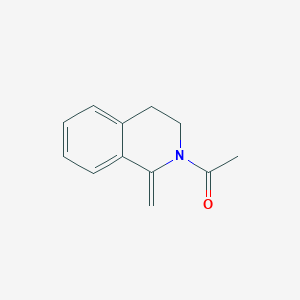
![Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate](/img/structure/B11938660.png)
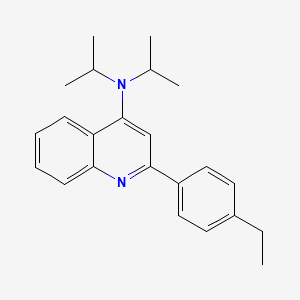

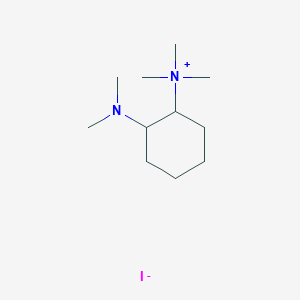
![1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B11938672.png)
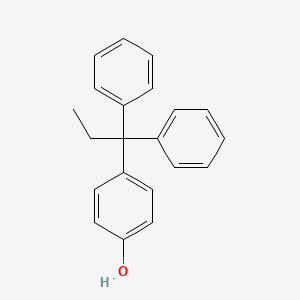

![7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B11938699.png)

